
Benzaldehyde--pyrimidine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde–pyrimidine (1/1) is a compound formed by the combination of benzaldehyde and pyrimidine in a 1:1 ratio Benzaldehyde is an aromatic aldehyde with the formula C₆H₅CHO, known for its almond-like odor Pyrimidine is an aromatic heterocyclic organic compound with the formula C₄H₄N₂, and it is a fundamental structure in nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzaldehyde–pyrimidine (1/1) can be achieved through the Biginelli reaction, which involves the condensation of benzaldehyde, ethyl acetoacetate, and urea. This reaction typically requires acidic conditions and can be catalyzed by various acids, including Lewis acids and Brønsted acids . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of benzaldehyde–pyrimidine (1/1) often involves the use of green chemistry principles to enhance efficiency and reduce environmental impact. One such method includes the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst, which allows for solvent-free conditions and improved yields .
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde–pyrimidine (1/1) undergoes various chemical reactions, including:
Oxidation: The aldehyde group in benzaldehyde can be oxidized to form benzoic acid.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The aromatic ring in benzaldehyde can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions include benzoic acid from oxidation, dihydropyrimidine derivatives from reduction, and substituted benzaldehyde derivatives from substitution reactions .
Applications De Recherche Scientifique
Benzaldehyde–pyrimidine (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzaldehyde–pyrimidine (1/1) involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes or receptors, leading to various physiological effects. For example, pyrimidine derivatives are known to inhibit kinases and other enzymes involved in cell signaling pathways, which can result in anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to benzaldehyde–pyrimidine (1/1) include other pyrimidine derivatives such as:
Dihydropyrimidinones: Formed through the Biginelli reaction and known for their biological activity.
Pyrimidine-based drugs: Used in various therapeutic applications, including antiviral and anticancer treatments.
Uniqueness
Benzaldehyde–pyrimidine (1/1) is unique due to its specific combination of benzaldehyde and pyrimidine, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
835653-05-9 |
|---|---|
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
benzaldehyde;pyrimidine |
InChI |
InChI=1S/C7H6O.C4H4N2/c8-6-7-4-2-1-3-5-7;1-2-5-4-6-3-1/h1-6H;1-4H |
Clé InChI |
LWGWZOZRIXRECK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=O.C1=CN=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
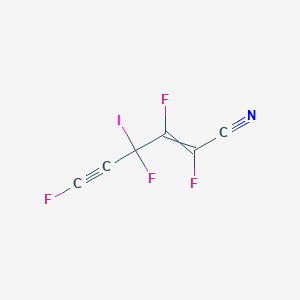
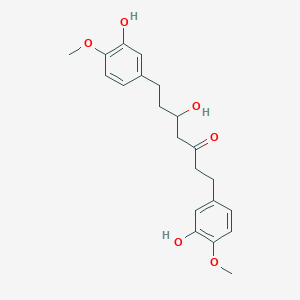
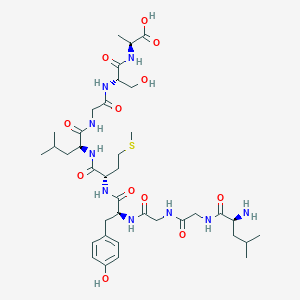
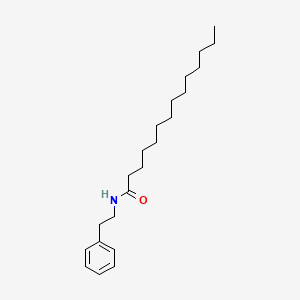
![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)
![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)
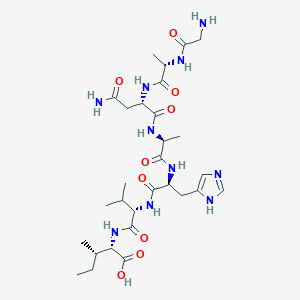
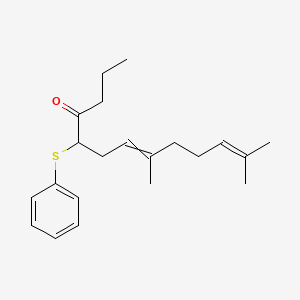
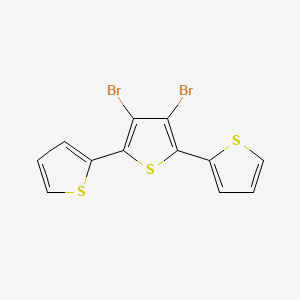
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)


![4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole](/img/structure/B14184203.png)
